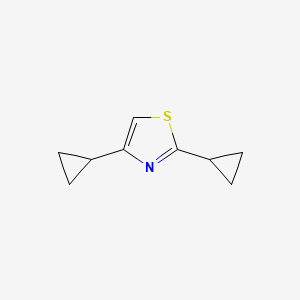
2,4-Dicyclopropylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dicyclopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with cyclopropyl groups at the 2 and 4 positions. Thiazoles are known for their diverse biological activities and are integral components in various pharmaceuticals and agrochemicals . The unique structure of this compound imparts specific chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of 2,4-Dicyclopropylthiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropyl ketones with thioamides in the presence of a base. The reaction conditions often require heating and the use of solvents like ethanol or acetonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,4-Dicyclopropylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiazolidines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction leads to thiazolidines.
Scientific Research Applications
2,4-Dicyclopropylthiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2,4-Dicyclopropylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors to induce apoptosis in cancer cells . The exact pathways and molecular targets depend on the specific biological context and the nature of the substituents on the thiazole ring.
Comparison with Similar Compounds
2,4-Dicyclopropylthiazole can be compared with other thiazole derivatives, such as:
2,4-Dimethylthiazole: Similar in structure but with methyl groups instead of cyclopropyl groups, leading to different chemical and biological properties.
2,4-Diphenylthiazole: Contains phenyl groups, which impart distinct aromatic characteristics and biological activities.
2,4-Diethylthiazole: Features ethyl groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its cyclopropyl groups, which confer specific steric and electronic effects, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C9H11NS |
|---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
2,4-dicyclopropyl-1,3-thiazole |
InChI |
InChI=1S/C9H11NS/c1-2-6(1)8-5-11-9(10-8)7-3-4-7/h5-7H,1-4H2 |
InChI Key |
ZUWCLJIKKPFCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC(=N2)C3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





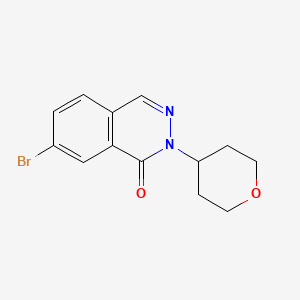
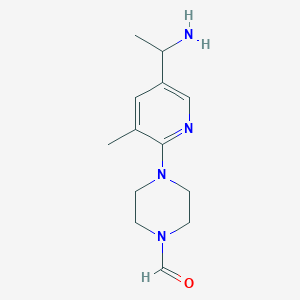
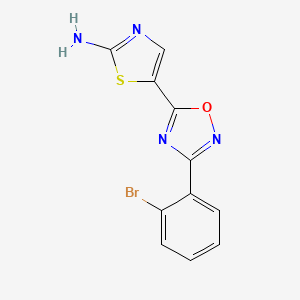
![2-(4-Fluorophenyl)-4-(piperidin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11795994.png)




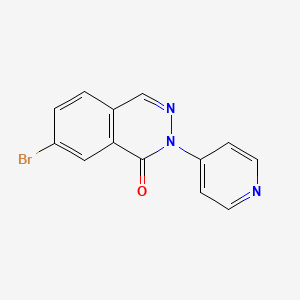
![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-N-ethylpropanamide](/img/structure/B11796028.png)
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-7-yl)acetic acid](/img/structure/B11796029.png)
